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molecular formula C10H16N2O B8348135 2-Tert-butyl-5-methoxy-pyridin-4-ylamine

2-Tert-butyl-5-methoxy-pyridin-4-ylamine

Cat. No. B8348135
M. Wt: 180.25 g/mol
InChI Key: RYDADSWUZMFCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592332B2

Procedure details

Ethyl chloroformate (101 microL, 1.05 mmol) was added dropwise to a solution of the above acid (200 mg, 0.96 mmol) and N,N-diisopropylethylamine (183 microL, 1.05 mmol) in acetone (1.0 mL) at 0° C. The mixture was stirred for 0.5 h at 0° C. then warmed to room temperature and stirred an additional 0.5 h. Lastly, a solution of sodium azide (5.0 M in water, 400 μL, 2.00 mmol) was added and the resultant slurry was stirred at room temperature for 1 h. Water was added to the reaction mixture and the aqueous phase was extracted with methylene chloride. Toluene (2 mL) was added to the combined extracts which were subsequently dried over sodium sulfate, filtered, and concentrated in vacuo to a volume of 1 mL (Caution was taken to avoid complete concentration). The resultant toluene solution of the acyl azide was then added dropwise to a refluxing solution of benzyl alcohol (120 microL, 1.15 mmol) in toluene (1 mL) and the mixture was refluxed an additional 1.5 h. Concentration in vacuo, followed by filtration of the residue through a plug of silica-gel with diethyl ether provided the crude Cbz-protected aniline. This crude product was immediately dissolved in ethanol/water (10:1, 3.0 mL) in a Parr hydrogenation vessel and Pd(OH)2 (20% on carbon, 20 mg) was added. The reaction was placed under a hydrogen atmosphere (50 psi) and shaken at room temperature for 0.25 h. The solution was then filtered through diatomaceous earth, concentrated and the residue was purified by silica-gel chromatography (ethyl acetate) to provide 2-tert-butyl-5-methoxy-pyridin-4-ylamine (95 mg, 56%) as a white solid.
[Compound]
Name
acyl azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.15 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.05 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
acid
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
1.05 mmol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
400 μL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethanol water
Quantity
3 mL
Type
reactant
Reaction Step Five
Quantity
20 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=O.C([N:10]([CH2:14]C)C(C)C)(C)C.[N-:16]=[N+]=[N-].[Na+].[CH2:20](O)[C:21]1[CH:26]=CC=C[CH:22]=1.[CH2:28](O)[CH3:29].O>CC(C)=O.C1(C)C=CC=CC=1.[OH-].[OH-].[Pd+2].O>[C:21]([C:28]1[CH:29]=[C:6]([NH2:16])[C:5]([O:4][CH3:2])=[CH:14][N:10]=1)([CH3:26])([CH3:22])[CH3:20] |f:2.3,5.6,9.10.11|

Inputs

Step One
Name
acyl azide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.15 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.05 mmol
Type
reactant
Smiles
ClC(=O)OCC
Name
acid
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
1.05 mmol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
400 μL
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethanol water
Quantity
3 mL
Type
reactant
Smiles
C(C)O.O
Name
Quantity
20 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 0.5 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred an additional 0.5 h
Duration
0.5 h
STIRRING
Type
STIRRING
Details
the resultant slurry was stirred at room temperature for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with methylene chloride
ADDITION
Type
ADDITION
Details
Toluene (2 mL) was added to the combined extracts which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were subsequently dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a volume of 1 mL (Caution was taken to avoid complete concentration)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed an additional 1.5 h
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
FILTRATION
Type
FILTRATION
Details
followed by filtration of the residue through a plug of silica-gel with diethyl ether
CUSTOM
Type
CUSTOM
Details
provided the crude Cbz-protected aniline
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
shaken at room temperature for 0.25 h
Duration
0.25 h
FILTRATION
Type
FILTRATION
Details
The solution was then filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica-gel chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NC=C(C(=C1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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